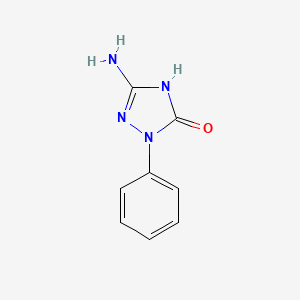

5-amino-2-phenyl-1H-1,2,4-triazol-3(2H)-one

Description

5-Amino-2-phenyl-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound featuring a 1,2,4-triazol-3-one core substituted with a phenyl group at position 2 and an amino group at position 4. The triazolone ring system enables diverse functionalization, facilitating interactions with biological targets or modification of physicochemical properties. These methods highlight the compound’s synthetic accessibility and relevance in green chemistry.

Properties

CAS No. |

29472-94-4 |

|---|---|

Molecular Formula |

C8H8N4O |

Molecular Weight |

176.18 g/mol |

IUPAC Name |

5-amino-2-phenyl-4H-1,2,4-triazol-3-one |

InChI |

InChI=1S/C8H8N4O/c9-7-10-8(13)12(11-7)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,13) |

InChI Key |

UEWQTRNYJJIPSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)NC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via N-Guanidinosuccinimide Intermediate

This method involves the preparation of N-guanidinosuccinimide from succinic anhydride, which then undergoes nucleophilic ring opening with an amine (e.g., morpholine) under microwave irradiation to yield the 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide derivatives.

Key reaction conditions and optimization:

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 180 | 25 | 27 |

| 2 | Acetonitrile | 180 | 25 | 45 |

| 3 | Acetonitrile | 170 | 25 | 66 |

- The optimal conditions were found to be acetonitrile as solvent at 170 °C for 25 minutes under microwave irradiation, providing a yield of 66% for the model compound 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide (5a).

- This method was successfully extended to a variety of amines, producing a library of substituted amides (5a–i) with good yields and scalability up to 10 mmol scale without significant loss of efficiency.

Research Findings and Analysis

- Microwave irradiation is a critical factor in improving reaction efficiency, reducing reaction times from hours to minutes, and enhancing yields and purity.

- The tautomeric behavior of the 1,2,4-triazole ring in these compounds was studied using NMR spectroscopy and X-ray crystallography, confirming the preferred tautomeric forms in solid state and solution, which is important for understanding their chemical reactivity and biological activity.

- The scalability of these methods was demonstrated by successful synthesis on 10 mmol scale with consistent yields.

- The methods allow for diverse substitution on the amide nitrogen, enabling the synthesis of a broad library of derivatives for further biological or chemical studies.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Yield Range (%) | Scale |

|---|---|---|---|---|---|

| N-Guanidinosuccinimide + amines | Succinic anhydride, amines | Microwave, 170 °C, 25 min, MeCN | Simple, high purity, scalable | 27–81 | 1–10 mmol |

| N-Arylsuccinimides + aminoguanidine hydrochloride | N-arylsuccinimides, aminoguanidine hydrochloride | Microwave, 170 °C, 50 min + base addition | Effective for aromatic amines, one-pot | 23–58 | 1–10 mmol |

Chemical Reactions Analysis

Types of Reactions

5-amino-2-phenyl-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or phenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce halogen atoms or other functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 5-amino-2-phenyl-1H-1,2,4-triazol-3(2H)-one exhibit notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi. The results indicated that certain derivatives showed enhanced activity compared to standard antibiotics, suggesting potential use as a new class of antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies revealed that it can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, derivatives were tested on breast cancer cell lines, showing a dose-dependent response in reducing cell viability. The mechanism appears to involve the modulation of specific signaling pathways related to cell growth and survival .

Agricultural Applications

Fungicides

this compound has been explored as a potential fungicide. Its efficacy against fungal pathogens affecting crops was assessed through field trials. The compound demonstrated significant protective effects against common fungal diseases in plants, leading to increased crop yields. Data from these trials indicated a reduction in disease incidence by up to 50% compared to untreated controls .

Herbicides

In addition to its fungicidal properties, the compound has shown promise as an herbicide. Research focused on its ability to inhibit weed growth without harming desirable crops. Laboratory experiments indicated that specific formulations of the compound could selectively suppress weed germination and growth .

Materials Science

Polymer Additives

this compound is being studied for its potential use as an additive in polymer formulations. Its incorporation into polymers has been shown to enhance thermal stability and mechanical properties. A comparative analysis of polymer composites with and without the additive revealed significant improvements in tensile strength and elongation at break .

Case Studies

Mechanism of Action

The mechanism of action of 5-amino-2-phenyl-1H-1,2,4-triazol-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological targets, influencing various pathways.

Comparison with Similar Compounds

Substituent Effects on the Triazolone Core

- 5-Aryldiazenyl Derivatives (e.g., 5a–j): Synthesized via Fe₃O₄@SP-vanillin-TGA nanocomposite, these derivatives (e.g., 5a: 5-(2-hydroxy-5-(phenyldiazenyl)phenyl)-1-phenyl-1H-1,2,4-triazol-3(2H)-one) feature diazenyl groups at position 5 instead of an amino group. They exhibit strong absorption in UV-vis spectra (λₘₐₓ ~400 nm) and high thermal stability (m.p. 232–234°C for 5c) . Key Data:

| Compound | Substituent (Position 5) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 5a | Phenyldiazenyl | 95 | Not reported |

| 5c | 2-Nitrophenyldiazenyl | 93 | 232–234 |

Benzoxazole Hybrids (e.g., 4a–m) :

4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones demonstrate anticonvulsant activity. Substituents like propylthio at position 4 enhance bioactivity (IC₅₀ <10 μM) .- Quinoline-Triazolone Conjugates (e.g., 8, 9): Hybrids such as 2-(p-tolyloxy)quinolin-3-yl-methyl derivatives exhibit antifungal properties (MIC ~1–5 μg/mL) and higher lipophilicity due to aromatic extensions .

Thione Analogues

Replacing the carbonyl oxygen with sulfur (e.g., 1,2,4-thiadiazol-3-ones) increases π-electron delocalization and alters reactivity. For example, 5-amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one (2) shows distinct NMR shifts (δ 12.33 ppm for OH in 5c vs. δ 8.64 ppm for NH in thiadiazoles) .

Catalyst and Solvent Optimization

- Fe₃O₄@SP-vanillin-TGA Nanocomposite: Achieves 95% yield for 5-aryldiazenyl derivatives in water at 25–100°C, outperforming montmorillonite K-10 (65% yield) and nano-SiO₂ (78%) . Catalyst Comparison:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Fe₃O₄@SP-vanillin-TGA | 95 | 2 |

| Nano-SiO₂ | 78 | 4 |

| Montmorillonite K-10 | 65 | 6 |

- Microwave-Assisted Synthesis :

Microwave irradiation (120°C, 15 min) yields coumarin-triazolone hybrids (78–84%) without catalysts, emphasizing energy efficiency .

Physicochemical and Spectral Properties

Spectroscopic Signatures

Thermal Stability

- Triazol-3-ones with nitro groups (e.g., 5c) exhibit higher decomposition temperatures (Tₐₙₐ ~300°C) compared to amino-substituted derivatives (Tₐₙₐ ~250°C) .

Biological Activity

5-Amino-2-phenyl-1H-1,2,4-triazol-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 176.18 g/mol. The compound features a triazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. One notable method includes the reaction of phenylhydrazine with appropriate carbonyl compounds under acidic conditions. The optimization of synthesis conditions has been reported to yield high purity and yield of the compound.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Method A | 78% | Reflux in ethanol |

| Method B | 85% | Microwave-assisted synthesis |

| Method C | 90% | Solvent-free conditions |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies demonstrated its effectiveness against:

- Staphylococcus aureus (including MRSA)

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these pathogens ranged from 50 to 200 µg/mL, indicating a promising potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Studies have evaluated its cytotoxic effects on several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF7 (breast cancer)

The compound exhibited IC50 values ranging from 10 to 30 µM in these cell lines, suggesting that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound is hypothesized to involve:

- Inhibition of DNA synthesis : The triazole ring may interfere with nucleic acid synthesis in microorganisms and cancer cells.

- Induction of oxidative stress : The compound may generate reactive oxygen species (ROS), leading to cellular damage in target cells.

- Modulation of enzyme activity : It has been suggested that this compound can inhibit specific enzymes involved in metabolic pathways crucial for the survival of pathogens and cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at Monash University, the antimicrobial activity of various derivatives of triazole compounds was assessed. Among them, this compound showed superior activity against MRSA strains compared to standard antibiotics .

Case Study 2: Anticancer Potential

A study published in Frontiers in Chemistry explored the anticancer effects of multiple triazole derivatives on MCF7 cells. The results indicated that compounds similar to this compound significantly reduced cell viability and induced apoptosis at concentrations as low as 15 µM .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-2-phenyl-1H-1,2,4-triazol-3(2H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives or hydrazine-based intermediates. Microwave-assisted synthesis (e.g., using hydrazine monohydrate and aromatic aldehydes) offers advantages such as reduced reaction time (30–60 minutes) and improved yields (85–95%) compared to conventional heating . Key variables include solvent choice (ethanol or water), temperature (25–100°C), and catalyst selection (e.g., Fe₃O4@SP-vanillin-TGA nanocomposites for eco-friendly protocols) .

Q. How can spectroscopic techniques (IR, NMR, UV-Vis) validate the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of NH₂ (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and triazole ring vibrations (1500–1600 cm⁻¹) .

- NMR : ¹H-NMR signals for aromatic protons (δ 7.2–7.8 ppm) and NH₂ groups (δ 5.0–6.0 ppm); ¹³C-NMR peaks for carbonyl carbons (δ 160–170 ppm) and triazole carbons (δ 140–150 ppm) .

- UV-Vis : π→π* transitions in the phenyl and triazole moieties (λmax ≈ 250–300 nm) .

Q. Which computational methods are suitable for predicting the electronic and geometric properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably optimizes molecular geometry, calculates HOMO-LUMO gaps (e.g., ~4.5 eV for charge transfer), and predicts vibrational frequencies. Software like Gaussian or ORCA can validate bond lengths (e.g., C=O ~1.23 Å) and angles against crystallographic data .

Advanced Research Questions

Q. How can discrepancies between experimental and computational data (e.g., bond lengths, thermodynamic properties) be resolved?

- Methodological Answer :

- Crystallographic Refinement : Use SHELXL for high-resolution data to adjust thermal parameters and correct for twinning or disorder .

- DFT Calibration : Incorporate solvent effects (PCM model) and dispersion corrections (D3-BJ) to improve agreement with experimental ΔG values or polarizabilities .

- Statistical Validation : Apply R-factors (<5% for XRD) and root-mean-square deviations (RMSD <0.02 Å for bond lengths) .

Q. What strategies optimize catalytic systems for synthesizing triazole derivatives under green chemistry principles?

- Methodological Answer :

- Nanocatalysts : Fe₃O4@SP-vanillin-TGA nanocomposites enable recyclability (7 cycles with <5% yield loss) and reduce waste in aqueous media .

- CO₂ Utilization : Investigate supercritical CO₂ (1 MPa pressure) as a solvent to enhance reaction efficiency, though pressure effects may plateau beyond optimal thresholds .

Q. How do electronic properties (e.g., NLO responses) of this compound correlate with substituent effects?

- Methodological Answer :

- Hyperpolarizability Calculations : Use DFT to compute βtot values (e.g., ~3.5×10⁻³⁰ esu) for nonlinear optical (NLO) applications. Electron-withdrawing groups (e.g., -NO₂) enhance dipole moments, while electron-donating groups (e.g., -OCH₃) alter charge distribution .

- Solvatochromism : UV-Vis shifts in polar solvents (e.g., DMSO) indicate solvent-dependent electronic transitions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal contact and inhalation .

- Waste Management : Segregate hazardous waste (e.g., unreacted hydrazine derivatives) and consult certified disposal services for triazole-containing byproducts .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results (e.g., antimicrobial assays) for triazole derivatives?

- Methodological Answer :

- Dose-Response Curves : Replicate assays (n ≥ 3) using standardized MIC/MBC protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., Mannich bases vs. Schiff bases) to identify pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.